Cas no 1806000-01-0 (2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid)

2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid is a specialized pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity and stability due to its electron-withdrawing properties. The presence of both amino and cyano functional groups enhances its versatility as an intermediate in pharmaceutical and agrochemical synthesis. The acetic acid moiety further increases its utility in conjugation reactions or as a precursor for more complex structures. Its trifluoromethoxy group contributes to improved metabolic stability and lipophilicity, making it valuable in drug discovery. This compound is particularly useful in the development of bioactive molecules, where its structural features enable precise modifications for targeted applications.
2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid structure
1806000-01-0 structure
Product name:2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid
CAS No:1806000-01-0
MF:C9H6F3N3O3
MW:261.157452106476
CID:4910615

2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid
    • Inchi: 1S/C9H6F3N3O3/c10-9(11,12)18-7-4(3-13)1-5(2-6(16)17)15-8(7)14/h1H,2H2,(H2,14,15)(H,16,17)
    • InChI Key: PUKLTBMKNVHMFK-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(N)N=C(C=C1C#N)CC(=O)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Topological Polar Surface Area: 109
  • XLogP3: 0.9

2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A026004202-500mg
2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid
1806000-01-0 97%
500mg
$1,009.40 2022-04-01
Alichem
A026004202-1g
2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid
1806000-01-0 97%
1g
$1,764.00 2022-04-01

2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid Related Literature

Additional information on 2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid

2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid: A Comprehensive Overview

The compound with CAS No. 1806000-01-0, known as 2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a cyano group, a trifluoromethoxy substituent, and an acetic acid moiety attached to a pyridine ring. The combination of these functional groups makes it a versatile compound with diverse applications.

2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid has been the subject of extensive research due to its intriguing chemical properties and biological activity. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of new antibiotics and anticancer agents. The presence of the trifluoromethoxy group enhances the molecule's stability and bioavailability, making it an attractive candidate for pharmaceutical applications.

The synthesis of 2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have employed various methodologies, including nucleophilic aromatic substitution and coupling reactions, to construct this complex molecule. The optimization of these synthetic routes has been a focal point of recent investigations, with the aim of improving scalability for industrial production.

One of the most promising aspects of this compound is its ability to act as a precursor for more complex molecules. By modifying the substituents on the pyridine ring or altering the acetic acid moiety, chemists can generate derivatives with tailored properties. For instance, substituting the trifluoromethoxy group with other electron-withdrawing or donating groups can significantly alter the molecule's reactivity and selectivity in different chemical environments.

Recent advancements in computational chemistry have also shed light on the electronic structure and reactivity of 2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid. Quantum mechanical calculations have revealed that the amino and cyano groups play a crucial role in stabilizing the molecule's electronic configuration, while the trifluoromethoxy group contributes to its hydrophobicity and lipophilicity. These insights are invaluable for designing experiments to study the compound's behavior in various chemical reactions.

In terms of applications, 2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid has shown promise in materials science as well. Its ability to form coordination complexes with metal ions makes it a potential candidate for use in catalysis or as a building block for metal-organic frameworks (MOFs). Additionally, its unique electronic properties render it suitable for applications in optoelectronics and sensor technology.

Looking ahead, further research into 2-Amino-4-cyano-3-(trifluoromethoxy)pyridine-6-acetic acid is expected to uncover even more exciting possibilities. Collaborative efforts between chemists, biologists, and material scientists are likely to drive innovation in this field, paving the way for groundbreaking discoveries that could benefit numerous industries.

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